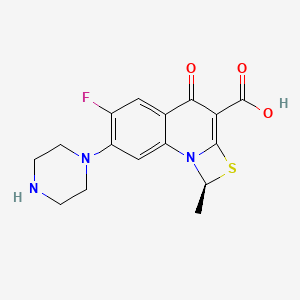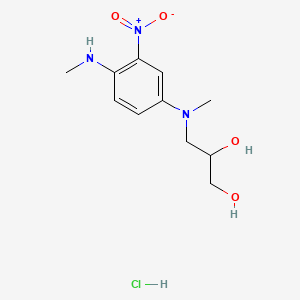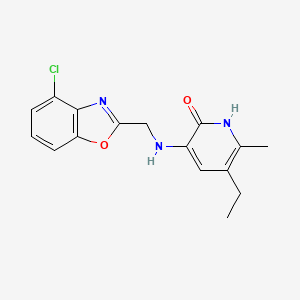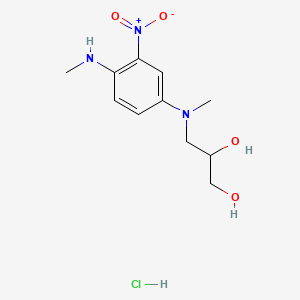
HC Blue no. 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HC Blue No. . This compound is known for its vibrant blue color and has been utilized in various applications due to its stability and color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HC Blue No. 6 involves the nitration of 4-methylaminophenol followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the nitration and coupling reactions are carried out under optimized conditions. The process involves rigorous quality control measures to ensure consistency in the dye’s color and chemical properties .
化学反応の分析
Types of Reactions
HC Blue No. 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
科学的研究の応用
HC Blue No. 6 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and nucleic acids.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the cosmetic industry, particularly in hair dye formulations
作用機序
The mechanism of action of HC Blue No. 6 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable color change. The molecular targets include the amino acids in the keratin, and the pathways involved are primarily physical interactions and chemical bonding .
類似化合物との比較
Similar Compounds
HC Blue No. 1: Another nitrophenylenediamine dye with similar applications but different chemical properties.
Uniqueness
HC Blue No. 6 is unique due to its specific chemical structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
特性
CAS番号 |
87291-23-4 |
|---|---|
分子式 |
C11H18ClN3O4 |
分子量 |
291.73 g/mol |
IUPAC名 |
3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H |
InChIキー |
XSUKBLJKLXZDPN-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
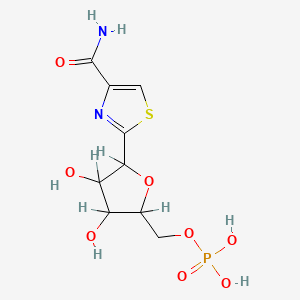
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
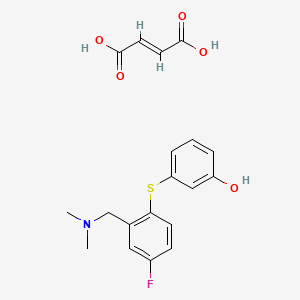

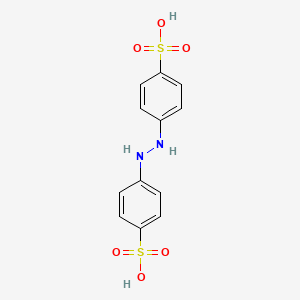
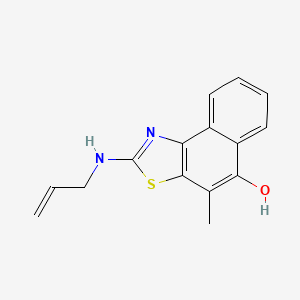
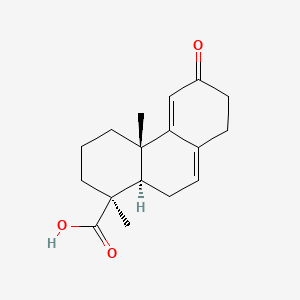
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

